
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-dione core, followed by the introduction of the oxadiazole ring and the pyrrolidine substituent. Common reagents and conditions include:
Formation of Isoindoline-Dione Core: This step may involve the cyclization of phthalic anhydride with an amine.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative.
Pyrrolidine Substitution: The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be studied for its potential as a drug candidate or as a tool in biochemical research.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- ®-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- 2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Uniqueness
The uniqueness of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride lies in its specific stereochemistry and the presence of multiple functional groups. This combination can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H15ClN4O3 |
|---|---|
Poids moléculaire |
334.76 g/mol |
Nom IUPAC |
2-[[5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H14N4O3.ClH/c20-14-9-4-1-2-5-10(9)15(21)19(14)8-12-17-13(22-18-12)11-6-3-7-16-11;/h1-2,4-5,11,16H,3,6-8H2;1H/t11-;/m0./s1 |
Clé InChI |
RJQUDFQEFQXYDO-MERQFXBCSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
SMILES canonique |
C1CC(NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


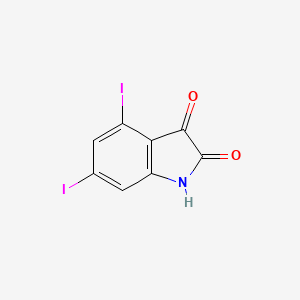
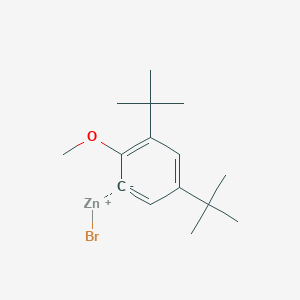
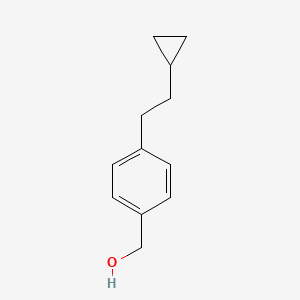
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)

![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)

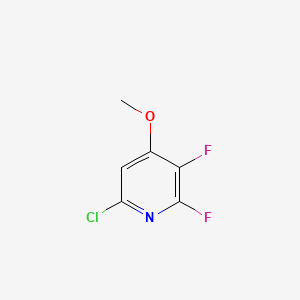
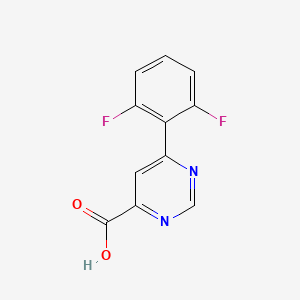
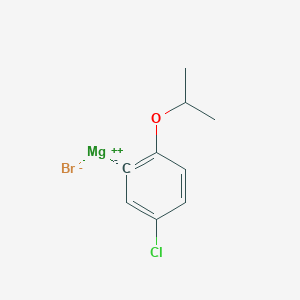
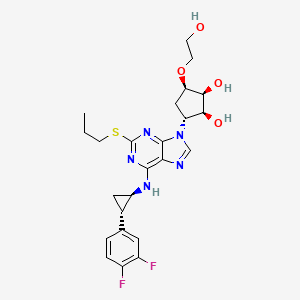

![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
